molecular formula C16H23N5 B1669664 CyPPA CAS No. 73029-73-9

CyPPA

Cat. No.: B1669664
CAS No.: 73029-73-9
M. Wt: 285.39 g/mol
InChI Key: USEMRPYUFJNFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a subtype-selective positive gating modulator of small-conductance Ca2+-activated K+ (SK) channels. It potentiates the activity of SK3 and SK2 channel subtypes with significantly less effect on SK1 and IK (KCa3.1) channels . This activity allows this compound to enhance the Ca2+-dependent afterhyperpolarization (mAHP) in neurons, which helps regulate firing patterns and stabilizes pacemaker activity . In research, this compound is a valuable tool for studying the physiological roles of SK channels. Studies using this compound have highlighted the importance of SK3 channels in the physiology of midbrain dopamine neurons. Application of this compound reduces the spontaneous firing rate and excitability of dopaminergic neurons, leading to repressed dopamine release . This mechanism underlies its ability to attenuate methylphenidate-induced hyperactivity and stereotypic behaviors in vivo, suggesting relevance to research on hyperdopaminergic conditions . Furthermore, research has explored the therapeutic potential of SK channel modulation. Modulators based on the this compound template have been shown to normalize the irregular firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2), indicating its value in ataxia research . More recent investigations also show that this compound can suppress synchronized epileptiform activity in models of neuronal hyperexcitability, supporting its application in epilepsy research . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMRPYUFJNFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358676
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73029-73-9
Record name N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73029-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CyPPA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Pathway and Reaction Conditions

The synthesis of CyPPA centers on the construction of its pyrimidine core, functionalized with a cyclohexylamine moiety and a dimethylpyrazole group. The primary route, as detailed in recent literature, involves a two-step process starting from 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a ).

Nucleophilic Aromatic Substitution

The critical step in this compound synthesis is the displacement of the chlorine atom at the 4-position of the pyrimidine ring (1a ) with cyclohexylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing pyrimidine ring and the use of a polar aprotic solvent.

Reagents and Conditions

  • Substrate : 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a )
  • Nucleophile : Cyclohexylamine
  • Solvent : Anhydrous N,N-dimethylformamide (DMF)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Temperature : Room temperature (20–25°C)
  • Reaction Time : 12–24 hours (monitored by TLC)

The reaction mixture is stirred under inert conditions, followed by aqueous workup and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield this compound as a white solid in 77–84% yield.

Table 1: Yield and Potency of this compound and Analogues
Compound X (Substituent) Yield (%) EC₅₀ (μM, Rat KCa2.2a)
This compound H 77–84 7.48 ± 1.58
2d OCH₃ 81 49.72 ± 11.3
2o Cl/F 79 0.99 ± 0.19

The table above highlights the superior potency of this compound compared to its methoxy-substituted analogue (2d ), underscoring the importance of the unsubstituted cyclohexyl group for channel modulation.

Mechanistic Insights and Computational Modeling

The SNAr mechanism proceeds via a Meisenheimer intermediate, stabilized by the electron-deficient pyrimidine ring. Density functional theory (DFT) calculations suggest that the chlorine atom’s leaving group ability is enhanced by the adjacent pyrazole and methyl groups, which withdraw electron density through inductive effects.

Role of Solvent and Base

  • DMF : Stabilizes the transition state through polar interactions, increasing reaction rate.
  • DIPEA : Scavenges HCl generated during the reaction, preventing protonation of the amine nucleophile.

Computational studies of the KCa2.2 channel binding pocket further informed the choice of cyclohexylamine. Molecular dynamics simulations revealed a hydrophobic cleft between the calmodulin C-lobe and HA/HB helices, complementary to the cyclohexyl group.

Structural Modifications and Analogues

While this compound itself is synthesized via the above route, extensive structure-activity relationship (SAR) studies have explored modifications to its pyrimidine, pyrazole, and cyclohexyl components.

Cyclohexyl Group Replacements

Replacing the cyclohexyl moiety with substituted phenyl rings (e.g., 2o , 2q ) improved potency but reduced solubility. For instance, 2q (EC₅₀ = 0.64 ± 0.12 μM) features a 2,5-difluorophenyl group, increasing hydrophobicity (CLogP = 4.74 vs. 4.07 for this compound).

Table 2: Impact of Hydrophobic Substituents on Potency
Compound Substituent CLogP EC₅₀ (μM)
This compound Cyclohexyl 4.07 7.48
2q 2,5-Difluorophenyl 4.74 0.64
2o 3,4-Dichlorophenyl 4.82 0.99

Pyrimidine and Pyrazole Modifications

  • Pyrimidine Methyl Group : Replacement with an amino group (4 ) reduced potency (EC₅₀ = 6.59 μM).
  • Pyrazole Substitution : Exchanging the pyrazole for imidazole (5a ) or oxazole (6a ) rings diminished activity, confirming the necessity of the pyrazole motif.

Analytical Characterization and Purity Assessment

This compound is characterized by NMR, HPLC, and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.92 (s, 1H, pyrimidine-H), 3.65 (m, 1H, cyclohexyl-NH), 2.51 (s, 3H, CH₃), 2.29 (s, 6H, pyrazole-CH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • HRMS (ESI+) : m/z calcd. for C₁₆H₂₄N₆ [M+H]⁺ 313.2034, found 313.2031.

Challenges and Optimizations

Solubility Limitations

Despite its potency, this compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitated formulation in DMSO for in vitro studies. Analogues with polar substituents (e.g., 2c , CH₂OH) were synthesized but showed reduced activity (EC₅₀ > 100 μM).

Scale-Up Considerations

Pilot-scale reactions (100 g) required adjusted workup procedures, including fractional crystallization from ethanol/water (3:1) to achieve >99% purity. Process mass intensity (PMI) analysis revealed a solvent usage of 15 L/kg, highlighting opportunities for green chemistry improvements.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

CyPPA has demonstrated significant effects on neuronal activity and inflammation, making it a candidate for therapeutic interventions in neurological disorders.

Modulation of Microglial Activity

Research indicates that this compound modulates inflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration reduced the expression of pro-inflammatory cytokines such as TNFα and IL6 in cultured microglia. This suggests its potential as a therapeutic agent in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .

Study Findings Implications
NCBI Study (2022)This compound reduced LPS-induced cytokine expression in microgliaPotential treatment for neuroinflammatory diseases
PubMed Study (2012)Attenuated hyperactivity and stereotypic behaviors in animal modelsPossible application in ADHD and related disorders

Effects on Dopaminergic Neurons

This compound has been shown to influence the excitability of dopaminergic neurons. In experiments with midbrain slices from mice, this compound decreased spontaneous firing rates and prolonged afterhyperpolarization periods in these neurons. Such effects could be beneficial for treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .

Metabolic Applications

Beyond its neuropharmacological effects, this compound also plays a role in metabolic regulation.

Activation of Metabolic Pathways

Recent studies have indicated that this compound can alter peripheral metabolic pathways, leading to increased energy turnover and heat production in brown adipose tissue (BAT). This effect was observed during experiments designed to assess its impact on metabolic responses in mice . The potential implications for obesity treatment and metabolic syndrome are significant.

Study Findings Implications
NCBI Study (2022)Induced short hyperthermia via increased energy turnoverPotential use in obesity management

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound across different domains:

Neuroinflammation Case Study

In a controlled study of mice subjected to LPS-induced inflammation, administration of this compound resulted in a marked decrease in the levels of inflammatory markers compared to controls. This reinforces the notion that SK channel modulation can serve as an effective strategy for mitigating neuroinflammatory responses .

Behavioral Studies

In behavioral assessments involving methylphenidate-induced hyperactivity, this compound was found to reduce both hyperactivity and stereotypic behaviors significantly. These findings suggest its utility in managing symptoms associated with attention-deficit/hyperactivity disorder (ADHD) and similar conditions .

Mechanism of Action

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine exerts its effects by selectively modulating small conductance calcium-activated potassium channels, specifically the SK2 and SK3 subtypes. It increases the duration of the apamin-sensitive afterhyperpolarization, thereby reducing neuronal excitability. This modulation affects dopamine release and can counteract hyperdopaminergic behaviors .

Comparison with Similar Compounds

Comparison with Similar SK Channel Modulators

Selectivity and Potency Profiles

Compound SK3 EC₅₀ (μM) SK2 EC₅₀ (μM) SK3/SK2 Selectivity Ratio Key Off-Target Effects
This compound 5.0 13.0 2.6 Nav inhibition (IC₅₀ = 11 μM)
NS13001 0.7 2.1 3.0 Not reported
NS309 0.3 0.7 0.43 Activates KCa3.1
1-EBIO 30.0 25.0 1.2 Non-selective (SK1-3, KCa3.1)
Riluzole 23.0 ND Glutamate release inhibition

Key Observations :

  • NS309 : Potent activator (SK3 EC₅₀ = 0.3 μM) but lacks selectivity, activating SK2 and KCa3.1 channels, complicating its use in DA-specific studies .
  • 1-EBIO : Broad-spectrum activator with neuroprotective effects but low potency (SK3 EC₅₀ = 30 μM), limiting therapeutic utility .

Functional and Behavioral Comparisons

Neuroprotection :
  • This compound and 1-EBIO both protect DA neurons from excitotoxicity, but 1-EBIO also rescues cortical neurons from NMDA-induced damage via SK2-NMDA receptor coupling .
Behavioral Modulation :
  • Methylphenidate-Induced Hyperactivity :
    • This compound (10–30 mg/kg) suppresses hyperactivity and stereotypic behaviors, comparable to D2 agonists like quinpirole .
    • 1-EBIO requires higher doses (≥50 mg/kg) for similar effects, with greater off-target sedation .
Cognitive Effects :
  • This compound and 1-EBIO impair hippocampal memory encoding due to SK2 modulation, highlighting the trade-off between DA stabilization and cognitive side effects .

Emerging Compounds and Structural Derivatives

  • SKA-31 Derivatives : Optimized for KCa3.1 selectivity, these compounds avoid SK2/SK3 cross-reactivity, making them suitable for immune and vascular applications .
  • This compound Analogs : Structural modifications aim to enhance SK3 selectivity (>10-fold over SK2) and eliminate Nav inhibition. Preliminary docking studies suggest improved binding affinity (MM-GBSA ΔG = −45 kcal/mol vs. −38 kcal/mol for this compound) .

Biological Activity

CyPPA (cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a compound recognized for its role as a positive modulator of small conductance calcium-activated potassium (SK) channels, particularly SK3 and SK2. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for neurological research.

This compound selectively enhances the activity of SK channels, which are crucial in regulating neuronal excitability and neurotransmitter release. The compound has been shown to:

  • Increase Calcium Sensitivity : this compound enhances the apparent calcium sensitivity of SK3 channels with an EC50 of 5 µM and SK2 channels with an EC50 of 13 µM, while having minimal effects on SK1 and IK channels .
  • Modulate Dopaminergic Activity : In midbrain slices from rodents, this compound reduces the spontaneous firing rate of dopaminergic neurons and prolongs the medium afterhyperpolarization (mAHP), which is critical for regulating neuronal firing patterns .

Pharmacological Effects

This compound exhibits several pharmacological effects that have been documented through various studies:

  • Inhibition of Dopamine Release : In cultured dopaminergic neurons, this compound significantly represses dopamine release in a concentration-dependent manner, achieving maximal inhibition comparable to the D2 receptor agonist quinpirole .
  • Behavioral Modulation : In vivo studies demonstrated that systemic administration of this compound attenuated hyperactivity and stereotypic behaviors induced by methylphenidate in mice, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Aspect Findings
Channel Modulation Positive modulation of SK3 (EC50 = 5 µM), SK2 (EC50 = 13 µM)
Dopaminergic Neuron Activity Decreased spontaneous firing rate; prolonged mAHP
Dopamine Release Concentration-dependent inhibition; maximal effect similar to quinpirole
Behavioral Impact Reduced hyperactivity in mice after methylphenidate administration

Case Studies

Several case studies have highlighted the implications of this compound in neuropharmacology:

  • Dopamine Dysregulation in ADHD Models : Research involving ADHD animal models showed that this compound's modulation of dopaminergic signaling could provide insights into treating hyperactivity disorders.
  • Neuroprotective Potential : this compound's ability to regulate neuronal excitability suggests potential applications in neuroprotective strategies against excitotoxicity associated with various neurodegenerative diseases.

Q & A

Q. What are the key physicochemical properties of CyPPA critical for experimental design?

Answer: Prioritize properties like solubility (in aqueous/organic solvents), stability under varying pH/temperature, and spectroscopic profiles (e.g., NMR/IR peaks). These dictate storage conditions, solvent selection, and analytical techniques. For example, thermogravimetric analysis (TGA) can assess thermal stability . Include a table:

PropertyMethodCritical Value
SolubilityHPLC with UV detection>10 mg/mL in DMSO
Thermal StabilityTGA (10°C/min)Decomposition at >150°C

Q. How do I standardize this compound purity assessment across laboratories?

Answer: Use orthogonal methods:

  • Chromatography : HPLC with a C18 column (retention time ±0.2 min) .
  • Spectroscopy : Compare NMR chemical shifts (δ ±0.05 ppm) against reference spectra.
  • Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity .

Q. What are validated in vitro assays to evaluate this compound’s biological activity?

Answer: For receptor-binding studies:

  • Dose-response curves : Use 8–12 concentrations (log-scale) with triplicate measurements.
  • Controls : Include positive controls (e.g., known agonists) and vehicle-only baselines.
  • Statistical validation : EC50/IC50 calculations via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

Answer: Apply systematic discrepancy analysis:

  • Replication : Repeat experiments under identical conditions (equipment, batch, protocols).
  • Variable mapping : Compare cell lines (e.g., HEK293 vs. CHO), assay temperatures, and buffer compositions.
  • Meta-analysis : Use random-effects models to quantify heterogeneity (e.g., I² statistic in RevMan) .

Q. What frameworks optimize hypothesis-driven research design for this compound’s novel applications?

Answer: Use PICO (Population: target cells; Intervention: this compound dose; Comparison: existing analogs; Outcome: binding affinity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

  • Hypothesis : "this compound modulates [Target X] via allosteric binding in neurons."
  • Validation : CRISPR-KO of Target X + patch-clamp electrophysiology .

Q. How to design a longitudinal study assessing this compound’s chronic effects?

Answer:

  • Sampling : Baseline + 4 intervals (e.g., 7, 14, 21, 28 days) with n ≥10/group.
  • Endpoint diversity : Combine biochemical (ELISA), behavioral (e.g., open-field test), and histological analyses.
  • Bias mitigation : Randomization, blinding, and a priori power analysis (G*Power software) .

Q. What statistical methods address non-normal this compound response data?

Answer:

  • Transformations : Log or Box-Cox for skewed distributions.
  • Non-parametric tests : Kruskal-Wallis with Dunn’s post hoc for multi-group comparisons.
  • Machine learning : Random Forest to identify outlier-driven variability .

Methodological Guidelines

Q. How to ensure reproducibility in this compound synthesis protocols?

Answer: Document:

  • Step-by-step : Catalyst concentrations (e.g., 0.1 mol% Pd(OAc)₂), inert atmosphere details (Ar flow rate).
  • Batch records : Lot numbers for reagents, purification methods (e.g., column chromatography Rf values).
  • Raw data : Attach NMR/FTIR spectra as supplementary files .

Q. What are best practices for integrating this compound data with existing literature?

Answer:

  • Systematic reviews : PRISMA flowchart for study inclusion/exclusion.
  • Network pharmacology : Use STRING or KEGG to map this compound’s target pathways against published interactomes .

Q. How to structure a publication’s Methods section for this compound experiments?

Answer: Follow APA standards :

  • Participants : Cell line origins (ATCC ID), passage numbers.
  • Apparatus : Manufacturer details (e.g., “PerkinElmer Lambda 35, Waltham, MA, USA”).
  • Procedure : Time-course specifics (e.g., “incubated at 37°C for 48 ±1 hr”) .

Data Presentation & Ethics

Q. How to report negative or inconclusive this compound results?

Answer: Use ARRIVE guidelines :

  • Transparency : Disclose sample attrition, equipment malfunctions.
  • Context : Discuss if results contradict hypotheses (e.g., “No effect on apoptosis despite ROS reduction”).
  • Archiving : Deposit raw data in repositories like Figshare with DOI .

Q. What ethical considerations apply to this compound animal studies?

Answer:

  • 3Rs Compliance : Replacement (cell-based assays), Reduction (statistical power calc), Refinement (analgesia protocols).
  • IACUC approval : Reference protocol number and oversight details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CyPPA
Reactant of Route 2
Reactant of Route 2
CyPPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.